2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide
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Overview
Description
2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorobenzylidene group, a hydrazinyl moiety, and an ethoxyphenyl group attached to an oxoacetamide backbone.
Preparation Methods
The synthesis of 2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide typically involves the condensation reaction between 4-chlorobenzaldehyde and 2-ethoxyphenylhydrazine, followed by the addition of an oxoacetamide group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where the chlorobenzylidene group can be replaced by other functional groups using appropriate reagents and conditions.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding hydrazine and carboxylic acid derivatives
Scientific Research Applications
2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential antimicrobial and cytotoxic activities, making it a candidate for developing new antimicrobial agents and anticancer drugs.
Medicine: Research has explored its potential as a therapeutic agent due to its biological activities, including its ability to inhibit certain enzymes and pathways involved in disease processes.
Industry: It may be used in the development of new materials and chemical products, leveraging its unique chemical properties
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain bacterial enzymes, leading to antimicrobial effects. In cancer cells, it can interfere with signaling pathways, inducing apoptosis and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar compounds to 2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide include:
- 2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(4-ethoxyphenyl)-2-oxoacetamide
- 2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide
- 2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide
These compounds share similar structural features but differ in the substituents attached to the benzylidene or phenyl groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H16ClN3O3 |
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Molecular Weight |
345.8 g/mol |
IUPAC Name |
N'-[(E)-(4-chlorophenyl)methylideneamino]-N-(2-ethoxyphenyl)oxamide |
InChI |
InChI=1S/C17H16ClN3O3/c1-2-24-15-6-4-3-5-14(15)20-16(22)17(23)21-19-11-12-7-9-13(18)10-8-12/h3-11H,2H2,1H3,(H,20,22)(H,21,23)/b19-11+ |
InChI Key |
ZEHKUGOGSDRMKU-YBFXNURJSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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